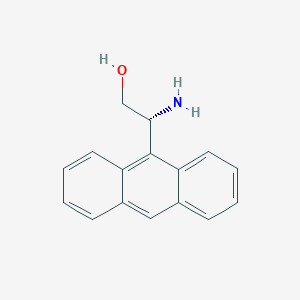

(R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-anthracen-9-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMTJISNMWNMS-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Utilization As a Chiral Building Block in Complex Molecular Architectures

Construction of Chiral Heterocyclic Scaffolds

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Chiral 1,2-amino alcohols are privileged starting materials for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. While specific examples detailing the use of (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol in the synthesis of oxazolidinones, morpholinones, lactams, and sultams are not extensively documented in readily available literature, the general synthetic pathways for these scaffolds from analogous chiral amino alcohols are well-established.

Oxazolidinones: Chiral oxazolidinones are important heterocyclic motifs, famously utilized as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries) and as core structures in antibiotics. nih.govorganic-chemistry.org The synthesis of 4-substituted oxazolidin-2-ones typically involves the cyclization of a corresponding β-amino alcohol. nih.gov This is often achieved through reaction with phosgene or its derivatives, or safer alternatives like diethyl carbonate. nih.govnih.gov An electrochemical method has also been described for the synthesis of chiral oxazolidin-2-ones from 1,2-amino alcohols and carbon dioxide. researchgate.net The bulky anthracenyl group of this compound could provide high stereochemical control in such transformations.

Morpholinones: Chiral morpholinones are key structural units in many biologically active compounds. researchgate.net Their synthesis can be achieved through the condensation of 1,2-amino alcohols with α-keto acids or their derivatives. nih.gov For instance, the reaction of arylglyoxals with vicinal amino alcohols can lead to the formation of morpholinones. researchgate.net

Lactams: Lactams, particularly β-lactams, are a well-known class of antibiotics. The enantioselective synthesis of lactams can be achieved through various methods, including the cyclization of amino acids or the reaction of chiral imines with ester enolates. rsc.orgresearchgate.net While direct synthesis from this compound is not a standard route, its derivatives could potentially be used to induce chirality in lactam synthesis.

Sultams: Sultams are sulfur analogs of lactams and are also used as chiral auxiliaries in asymmetric synthesis. Their synthesis often involves the cyclization of amino sulfonic acids or their derivatives. The specific use of this compound in this context is not prominently reported.

| Heterocyclic Scaffold | General Synthetic Approach from Chiral Amino Alcohols | Potential Role of this compound |

| Oxazolidinones | Cyclization with phosgene derivatives or carbonates. nih.govnih.gov | Serve as a chiral precursor to introduce the anthracenyl-substituted stereocenter. |

| Morpholinones | Condensation with α-keto acids or arylglyoxals. researchgate.netnih.gov | Provide a chiral backbone for the morpholinone ring. |

| Lactams | Cyclization of amino acids or imine-enolate reactions. rsc.org | Act as a chiral auxiliary or a starting material for a multi-step synthesis. |

| Sultams | Cyclization of amino sulfonic acid derivatives. | Potential chiral precursor, though not a conventional approach. |

Applications in the Asymmetric Synthesis of Natural Products and Bioactive Compounds

Chiral auxiliaries play a crucial role in the asymmetric synthesis of natural products and bioactive molecules by controlling the stereochemical outcome of reactions. researchgate.net While the direct application of this compound as a chiral auxiliary in the total synthesis of specific natural products is not widely reported, the structural motif of chiral amino alcohols is fundamental to many asymmetric transformations. For example, chiral oxazolidinones derived from amino alcohols are extensively used in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions to construct key stereocenters in complex natural products. nih.gov

The anthracene (B1667546) moiety itself is a structural component of various bioactive compounds, including some with anticancer properties. mdpi.comnih.gov Therefore, incorporating the this compound unit could be a strategic approach to synthesize chiral analogs of these bioactive molecules. Derivatives of amino-anthracenediones have shown a range of biological activities, including antitumor, antiviral, and antimicrobial effects. nuph.edu.uabiointerfaceresearch.com

Development of Chiral Fragments for Fragment-Based Lead Discovery

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in drug discovery for identifying novel lead compounds. wikipedia.orgdrugdiscoverychemistry.com This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. bu.edu These initial hits are then optimized and grown into more potent drug candidates. nih.gov

Chiral fragments are of particular interest as they can provide specific three-dimensional interactions with target proteins, leading to improved potency and selectivity. The "this compound" molecule, with its defined stereochemistry and rigid, polycyclic aromatic group, is an excellent candidate for inclusion in a chiral fragment library. The anthracene group can participate in π-stacking interactions with aromatic residues in a protein's binding site, while the amino and hydroxyl groups can form key hydrogen bonds.

The "Rule of Three" is a guideline for designing fragment libraries, suggesting that fragments should have a molecular weight of less than 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org While "this compound" itself slightly exceeds the molecular weight guideline, its core structure represents a valuable scaffold for designing smaller, more focused chiral fragments containing the key pharmacophoric elements.

| FBLD Parameter | Relevance of this compound |

| Chirality | Provides stereochemically defined interactions for improved specificity. |

| Structural Rigidity | The anthracene core reduces conformational flexibility, aiding in structure-based design. |

| Interaction Potential | Aromatic system for π-stacking; amino and hydroxyl groups for hydrogen bonding. |

| Synthetic Tractability | Can be readily modified to generate a library of related chiral fragments. |

Mechanistic Insights and Stereochemical Control in Reactions Involving R 2 Amino 2 Anthracen 9 Yl Ethan 1 Ol

Reaction Pathway Elucidation and Transition State Analysis

The efficacy of (R)-2-amino-2-(anthracen-9-yl)ethan-1-ol and its derivatives in asymmetric synthesis is fundamentally linked to the specific reaction pathways and the energies of the associated transition states. While direct and exhaustive experimental studies on the reaction pathways for every application of this specific amino alcohol are not extensively documented, a wealth of knowledge can be extrapolated from studies on analogous chiral amino alcohols and anthracene-containing compounds.

In many applications, this compound is derivatized, for instance, by N-acylation, to form a chiral auxiliary. These auxiliaries function by directing the approach of a reactant to a prochiral center. The elucidation of the reaction pathway often involves a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic analysis, alongside computational modeling. mdpi.com

Transition state analysis, often performed using density functional theory (DFT) calculations, is a powerful tool for understanding the origins of stereoselectivity. nih.govacs.org For reactions involving chiral auxiliaries derived from amino alcohols, the formation of a rigid, chelated transition state is a common mechanistic motif. youtube.com In such a transition state, the substrate is held in a fixed orientation relative to the chiral auxiliary, leading to a facial bias in the subsequent bond-forming step. The relative energies of the diastereomeric transition states, one leading to the major product and the other to the minor product, determine the degree of stereoselectivity. Modern computational methods can accurately model these transition states and the non-covalent interactions that stabilize them. nih.govacs.org

For instance, in aldol (B89426) reactions employing chiral auxiliaries, the geometry of the enolate (Z or E) and the subsequent formation of a six-membered ring transition state involving a metal cation are critical. youtube.com The steric and electronic properties of the substituents on the chiral auxiliary dictate the preferred conformation of this cyclic transition state, thereby controlling the stereochemical outcome.

Table 1: Key Factors in Reaction Pathway and Transition State Analysis

| Factor | Description | Significance |

| Chiral Auxiliary Structure | The inherent chirality and conformational rigidity of the auxiliary derived from this compound. | Pre-organizes the transition state assembly. |

| Substrate | The nature of the prochiral substrate undergoing the transformation. | Steric and electronic complementarity with the auxiliary is crucial. |

| Reaction Conditions | Solvent, temperature, and the presence of Lewis acids or other additives. | Can influence the stability and geometry of the transition state. |

| Transition State Geometry | The three-dimensional arrangement of the auxiliary, substrate, and any mediating species (e.g., metal ions) at the point of highest energy. | Determines the facial selectivity of the reaction. |

Rationalization of Enantioselectivity and Diastereoselectivity

The high levels of enantioselectivity and diastereoselectivity achieved with auxiliaries derived from this compound can be rationalized by considering the specific interactions within the stereodetermining transition state. The transfer of chiral information from the auxiliary to the product occurs through a series of non-covalent interactions. nih.govacs.org

A key principle governing stereoselectivity is the minimization of steric hindrance in the transition state. The bulky anthracene (B1667546) group effectively blocks one face of the reactive center, forcing the incoming reagent to approach from the less hindered face. This concept is central to many models of asymmetric induction, such as the Felkin-Anh model for nucleophilic addition to carbonyls.

Furthermore, chelation control is a powerful strategy for achieving high diastereoselectivity. In reactions involving metal-mediated enolates, the amino and hydroxyl groups of the parent amino alcohol can coordinate to a metal center, forming a rigid bicyclic system in the transition state. This locks the conformation of the enolate and the chiral auxiliary, leading to a highly organized transition state assembly. youtube.com The predictable geometry of this assembly allows for the rationalization and prediction of the observed stereochemical outcome.

Computational modeling has become an indispensable tool for rationalizing stereoselectivity. nih.gov By calculating the energies of the various possible transition state structures, the lowest energy pathway, corresponding to the formation of the major stereoisomer, can be identified. These models can also pinpoint the specific non-covalent interactions responsible for stabilizing the favored transition state. nih.govnih.gov

Influence of the Anthracene Moiety on Stereochemical Outcome

The anthracene moiety is not merely a sterically demanding group; its electronic properties and potential for specific non-covalent interactions play a crucial role in dictating the stereochemical outcome of reactions. The large, planar, and electron-rich aromatic system of anthracene can engage in several types of stabilizing interactions within the transition state.

One of the most significant contributions of the anthracene group is its ability to participate in π-π stacking interactions . In the transition state, the aromatic ring of the substrate can stack with the anthracene ring of the auxiliary, leading to a more ordered and stabilized arrangement. This interaction can be particularly important in reactions involving aromatic substrates.

Furthermore, the C-H bonds of the substrate can interact with the π-system of the anthracene ring, a phenomenon known as C-H···π interaction . These interactions, although individually weak, can collectively contribute significantly to the stability of the transition state and enhance stereoselectivity. nih.gov

Table 2: Influence of the Anthracene Moiety on Stereoselectivity

| Interaction Type | Description | Impact on Stereochemical Outcome |

| Steric Hindrance | The bulk of the anthracene group physically blocks one face of the reactive center. | High facial selectivity, directing the approach of the reagent. |

| π-π Stacking | Favorable interaction between the π-system of the anthracene and an aromatic ring on the substrate. | Increased rigidity and stability of the transition state, enhancing stereoselectivity. |

| C-H···π Interactions | Interaction between C-H bonds of the substrate and the electron-rich face of the anthracene ring. | Contributes to the overall stability and organization of the transition state. nih.gov |

| Rigidity | The rigid nature of the fused aromatic ring system. | Reduces conformational flexibility, leading to a more predictable and well-defined transition state. |

Role of Non-Covalent Interactions and Conformational Analysis in Chiral Induction

The modern understanding of asymmetric catalysis emphasizes the critical role of weak, non-covalent interactions in achieving high levels of stereocontrol. nih.govacs.org In reactions involving this compound and its derivatives, a network of these interactions works in concert to stabilize the favored transition state.

Beyond the π-π and C-H···π interactions involving the anthracene moiety, hydrogen bonding is a key factor. The amino and hydroxyl groups of the parent compound, or the amide and ester functionalities in its derivatives, can act as hydrogen bond donors and acceptors. These hydrogen bonds can help to orient the substrate within the chiral pocket of the auxiliary, further rigidifying the transition state.

Conformational analysis is essential for understanding how the chiral auxiliary adopts a specific three-dimensional structure to effectively induce chirality. Computational methods and experimental techniques like NMR spectroscopy are used to determine the preferred conformations of the auxiliary and its complexes with substrates. nih.govresearchgate.net For amino alcohols, intramolecular hydrogen bonding can play a significant role in determining the ground-state conformation, which can, in turn, influence the transition state geometry. mdpi.com

The interplay of these non-covalent interactions and the conformational preferences of the chiral auxiliary creates a highly organized and diastereomerically distinct transition state. The subtle energy differences arising from these interactions are ultimately responsible for the high enantioselectivities and diastereoselectivities observed in reactions utilizing this powerful chiral building block.

Computational Chemistry and Theoretical Modeling of R 2 Amino 2 Anthracen 9 Yl Ethan 1 Ol and Its Complexes

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to various anthracene (B1667546) derivatives to understand their reactivity and electronic characteristics.

DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.orgresearchgate.netaimspress.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to be excited.

For (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol, the anthracene moiety acts as the primary chromophore and a large π-conjugated system, while the amino and hydroxyl groups can significantly influence the electronic properties. DFT calculations, typically using a functional like B3LYP with a suitable basis set such as 6-311G(d,p), can provide optimized molecular geometry and electronic properties. materialsciencejournal.orgresearchgate.net The results of such calculations allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.23 eV | Relates to the ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -1.88 eV | Relates to the electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.35 eV | Indicates chemical reactivity and electronic excitation energy. researchgate.net |

Note: The values presented are representative and based on typical DFT calculations for similar anthracene derivatives. Actual values may vary depending on the specific computational methods and parameters used.

Molecular Modeling and Docking Studies (for understanding ligand-metal and ligand-substrate interactions)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, which is a chiral amino alcohol, a key application of molecular modeling is in understanding its interactions as a ligand with metal centers to form coordination complexes. alfa-chemistry.com These amino alcohol ligands are known to form stable chelates with various transition metals, which can then act as catalysts. researchgate.netscirp.org

Molecular docking is a specific computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies can be employed to model its coordination with a metal ion. The amino and hydroxyl groups of the ligand can act as a bidentate ligand, coordinating to the metal center. alfa-chemistry.com These studies can predict the geometry of the resulting metal complex and the strength of the ligand-metal interactions.

Furthermore, if the resulting metal complex is used as a catalyst, docking studies can be used to model the interaction of a substrate with the catalyst. This helps in understanding the mechanism of catalysis and the factors that control the stereoselectivity of the reaction.

Table 2: Representative Interaction Data from Molecular Docking

| Interacting Species | Key Interactions | Predicted Binding Affinity (kcal/mol) |

| Ligand - Metal (e.g., Zn(II)) | Coordination bonds with N (amino) and O (hydroxyl) | -5.0 to -8.0 |

| Ligand-Substrate (e.g., Aldehyde) | Hydrogen bonding, steric hindrance | -3.0 to -6.0 |

Note: Binding affinity values are illustrative and depend on the specific metal, substrate, and computational method used.

Computational Prediction of Catalytic Activity and Enantioselectivity

Chiral amino alcohols and their metal complexes are widely used as catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. chemrxiv.orgnih.gov Computational chemistry plays a crucial role in predicting and rationalizing the catalytic activity and enantioselectivity of such catalysts. nih.govmdpi.com

By modeling the transition states of the catalyzed reaction, it is possible to determine the energy barriers for the formation of the different stereoisomers of the product. acs.org The enantioselectivity of a catalyst is determined by the difference in the activation energies of the transition states leading to the (R) and (S) products (ΔΔG‡). A larger energy difference leads to a higher enantiomeric excess (ee) of one product.

Table 3: Hypothetical Computational Results for a Catalyzed Reaction

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| Pro-(R) | 10.2 | 95% (R) |

| Pro-(S) | 12.5 |

Note: These values are hypothetical and serve to illustrate how computational methods are used to predict enantioselectivity.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

The spectroscopic properties of this compound are dominated by the anthracene moiety, which is a well-known fluorophore. omlc.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. researchgate.netnih.govyoutube.comyoutube.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. researchgate.net For anthracene and its derivatives, the characteristic absorption bands in the UV region arise from π-π* transitions within the aromatic system. nih.gov

Similarly, by optimizing the geometry of the molecule in its first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. arxiv.org The large, planar structure of the anthracene group generally leads to a high fluorescence quantum yield. nih.gov The amino and hydroxyl substituents can modulate the spectroscopic properties through electronic effects and by influencing the excited-state dynamics.

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted λmax (nm) | Transition Type |

| UV-Vis Absorption | ~356, 375, 395 | π-π |

| Fluorescence Emission | ~397, 420, 445 | π-π |

Note: The predicted wavelengths are based on the known spectroscopic properties of anthracene and its derivatives and can be refined by specific TD-DFT calculations. aatbio.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies

The development of efficient and environmentally benign methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol, future research will likely focus on moving beyond traditional multi-step synthetic routes, which can be resource-intensive.

Recent advancements in biocatalysis offer a promising avenue for the sustainable production of chiral amino alcohols. The use of enzymes, such as transaminases and ketoreductases, can provide high enantioselectivity under mild reaction conditions. Future work could explore the application of engineered enzymes for the asymmetric synthesis of this compound from readily available precursors. This chemoenzymatic approach could significantly reduce the environmental impact of the synthesis.

Furthermore, the development of catalytic asymmetric methods that avoid the use of stoichiometric chiral reagents is highly desirable. This includes the exploration of organocatalysis and transition-metal catalysis to achieve the desired stereochemistry in a more atom-economical manner. A review of recent strategies for the synthesis of anthracene (B1667546) derivatives highlights various methods, such as Friedel-Crafts cyclizations and metal-catalyzed reactions, that could be adapted for the synthesis of the precursors to this compound. nih.govbeilstein-journals.orgnih.gov

Expansion of Applications in Novel Asymmetric Catalytic Systems

The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for the development of new chiral ligands and organocatalysts. Anthracene derivatives have already demonstrated their potential as highly selective chiral auxiliaries in a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and aldol (B89426) reactions. researchgate.netresearchgate.net

Future research is expected to focus on the derivatization of the amino and hydroxyl groups of this compound to create a library of novel ligands for transition-metal catalysis. These ligands could find applications in a variety of enantioselective reactions, such as hydrogenations, C-C bond formations, and C-H functionalizations. The bulky anthracene moiety can be expected to create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.

Moreover, the compound itself or its simple derivatives could act as organocatalysts. Chiral β-amino alcohols are known to be effective organocatalysts for various reactions. The unique steric and electronic properties of the anthracene group could lead to novel reactivity and selectivity in organocatalytic transformations. researchgate.net

Exploration of this compound in Supramolecular Chemistry and Advanced Materials

The fluorescent nature of the anthracene core, combined with the chirality and hydrogen-bonding capabilities of the amino alcohol functionality, makes this compound a promising building block for supramolecular chemistry and advanced materials.

Research has shown that amphiphilic amino alcohols can form versatile chiral environments for stereocontrolled photoreactions of anthracenes. nih.govresearchgate.net This suggests that this compound could be used to construct supramolecular assemblies, such as gels or liquid crystals, with unique chiroptical properties. These ordered structures could serve as templates for asymmetric transformations or as chiral sensors.

In the realm of advanced materials, anthracene derivatives are being extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The incorporation of this compound into coordination polymers (CPs) or metal-organic frameworks (MOFs) could lead to new luminescent materials with potential applications in sensing and chiral recognition. researchgate.net The combination of the anthracene chromophore with the chiral amino alcohol could result in materials exhibiting circularly polarized luminescence (CPL), a property of great interest for applications in 3D displays and quantum information science.

Integrated Computational-Experimental Approaches for Rational Design and Optimization

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rapid development of new functional molecules. In the context of this compound, computational methods can provide valuable insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences of the molecule and its derivatives, as well as their electronic and chiroptical properties. This information can be used to rationalize the outcomes of asymmetric reactions and to guide the design of new catalysts and materials. For instance, computational studies on other anthracene derivatives have been used to understand the factors controlling the stereoselectivity in Diels-Alder reactions. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a supramolecular assembly. This can help in understanding the interactions that govern self-assembly processes and in predicting the properties of the resulting materials. The integration of these computational approaches with experimental validation will be key to the rational design and optimization of systems based on this chiral building block.

Design of Next-Generation Anthracene-Based Chiral Molecules for Enhanced Performance and Selectivity

Building upon the knowledge gained from the study of this compound, the design of next-generation chiral molecules with enhanced performance and selectivity is a major future direction. This involves the strategic modification of the parent structure to fine-tune its properties for specific applications.

One approach is the introduction of different substituents on the anthracene ring. This can modulate the electronic properties of the molecule, which can in turn influence its catalytic activity and photophysical characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can alter the fluorescence quantum yield and emission wavelength. mdpi.com

Another strategy is the modification of the amino alcohol side chain. The synthesis of analogues with different steric bulk or with additional coordinating groups could lead to the development of more effective chiral ligands for asymmetric catalysis. The development of new chiral dinitrogen ligands has shown promise in the asymmetric synthesis of C-N axially chiral scaffolds, and similar principles could be applied to the design of new ligands based on the anthracene framework. nih.gov

The table below presents a conceptual overview of potential next-generation anthracene-based chiral molecules derived from the core structure of this compound and their target applications.

| Compound Name | Structural Modification | Target Application |

| (R)-2-Amino-2-(10-phenylanthracen-9-yl)ethan-1-ol | Introduction of a phenyl group at the 10-position of the anthracene ring. | Enhanced steric hindrance for improved enantioselectivity in catalysis. |

| (R)-N,N-Dimethyl-2-amino-2-(anthracen-9-yl)ethan-1-ol | Methylation of the amino group. | Modified basicity and coordination properties for use as a ligand. |

| (R)-2-Amino-2-(anthracen-9-yl)ethyl acetate | Acetylation of the hydroxyl group. | Precursor for further functionalization or use as a chiral auxiliary. |

| (R)-2-(Diphenylphosphino)amino-2-(anthracen-9-yl)ethan-1-ol | Introduction of a phosphine (B1218219) group on the nitrogen atom. | Bidentate P,O-ligand for asymmetric catalysis. |

| (R)-2-Amino-2-(2,6-dimethoxyanthracen-9-yl)ethan-1-ol | Introduction of methoxy (B1213986) groups on the anthracene ring. | Modified photophysical properties for sensing and materials applications. |

Q & A

Basic: What are the optimal synthetic routes for preparing (R)-2-Amino-2-(anthracen-9-yl)ethan-1-ol, and how is enantiomeric purity ensured?

The compound is synthesized via catalytic hydrogenation of 2-azido-2-(anthracen-9-yl)ethanol using 5% Pd/C under H₂, yielding 80% after 18 hours . To ensure enantiomeric purity:

- Chiral resolution : Use chiral chromatography or diastereomeric salt formation.

- Analytical validation : Employ polarimetry or chiral HPLC.

- Crystallography : Single-crystal X-ray diffraction with SHELXL refines the absolute configuration, confirming the (R)-enantiomer .

Table 1 : Key Synthetic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Reaction Time | 18 hours | |

| Yield | 80% | |

| Purity Validation | TLC (Rf=0.30), Elemental Analysis |

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural characterization?

Discrepancies between NMR and mass spectrometry (MS) data may arise from impurities or ionization artifacts. Mitigation strategies:

- Cross-validation : Compare with high-resolution ESI-MS (e.g., calculated m/z 302.15 vs. observed 302.04 ) and ¹H/¹³C NMR.

- Crystallographic confirmation : Resolve ambiguities via X-ray diffraction, leveraging SHELX programs for refinement .

- Dynamic NMR : Assess conformational flexibility causing peak splitting .

Basic: What analytical techniques are critical for validating the compound’s identity and purity?

Essential techniques include:

- Elemental Analysis : Verify C/H/N ratios (e.g., C 69.78%, H 9.15%, N 15.26% ).

- TLC : Monitor reaction progress (hexanes/EtOAc 3:1, Rf=0.30 ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 302.04 ).

Advanced: What strategies prevent degradation of the anthracene moiety during synthetic or catalytic reactions?

Anthracene is prone to oxidation under harsh conditions. Recommendations:

- Mild reducing agents : Use H₂/Pd-C instead of stronger reductants.

- Inert atmosphere : Degas solvents via freeze-pump-thaw cycles .

- Low-temperature reactions : Minimize thermal decomposition.

Basic: How should this compound be stored to maintain stability?

- Solubility considerations : Prepare stock solutions in DMSO or ethanol (10 mM) .

- Storage conditions : -80°C for ≤6 months; -20°C for ≤1 month. Avoid freeze-thaw cycles .

- Handling : Use argon/vacuum sealing to prevent oxidation.

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking studies : Simulate binding to targets like monoamine oxidase (MAO) using software (e.g., AutoDock).

- MD simulations : Assess stability of ligand-receptor complexes over time.

- Pharmacophore mapping : Identify critical functional groups (e.g., -NH₂, -OH) for activity .

Basic: What are the common side reactions in the synthesis of chiral amino alcohols, and how are they minimized?

- Racemization : Avoid strong acids/bases; use low-temperature conditions.

- Azide reduction byproducts : Optimize H₂ pressure and catalyst loading .

- Column chromatography : Separate enantiomers using chiral stationary phases.

Advanced: How does the anthracene group influence the compound’s photophysical properties and applications?

- Fluorescence : Anthracene’s conjugated π-system enables use as a fluorescent probe.

- Solvatochromism : Monitor environmental polarity changes via emission shifts.

- Applications : Potential in optoelectronic materials or bioimaging .

Basic: What safety precautions are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Follow institutional guidelines for amino alcohols .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.